Ampyzine
Overview
Description
Ampyzine, also known as N,N-Dimethylpyrazin-2-amine, is a central nervous system stimulant. It is a derivative of pyrazine and has the molecular formula C6H9N3. This compound is known for its stimulating effects on the nervous system .
Mechanism of Action
Target of Action
Ampyzine, also known as N,N-dimethylpyrazin-2-amine, is primarily a central nervous system stimulant .
Mode of Action
As a central nervous system stimulant, it is likely to interact with receptors or transporters in the brain to exert its effects
Biochemical Pathways
Given its role as a central nervous system stimulant, it may be involved in modulating neurotransmitter pathways . .
Result of Action
This compound has been described as a euphoriant in its patent . It has been reported to increase contentment and sociability in belligerent cats, such as Caracals . .
Biochemical Analysis
Biochemical Properties
It is known that the compound is structurally similar to endogenous substances such as ions, vitamins, sugars, and amino acids This structural similarity may allow Ampyzine to interact with various enzymes, proteins, and other biomolecules in the body
Cellular Effects
This compound is known to act as a central nervous system stimulant . This suggests that it may influence various types of cells and cellular processes, including those involved in nerve conduction It may impact cell function by influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Algorithms have been developed to detect reasonable temporal correlations between the administration of a drug and the alteration of a laboratory value course .
Dosage Effects in Animal Models
It is known that the dose-effect relationship is a critical aspect of pharmacology, influencing the efficacy and safety of a drug
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is known that metabolic pathways are a series of chemical reactions that start with a substrate and finish with an end product
Transport and Distribution
It is known that drug distribution is generally uneven because of differences in blood perfusion, tissue binding, regional pH, and permeability of cell membranes
Subcellular Localization
Tools such as LOCALIZER and the Human Protein Atlas can be used to predict the subcellular localization of proteins
Preparation Methods
The classical method for synthesizing 2-amino pyrazines, including ampyzine, involves several steps:
Condensation Reaction: Glyoxal reacts with 2-aminomalonamide to form a pyrazine derivative.
Acid-Catalysed Hydrolysis and Decarboxylation: The pyrazine derivative undergoes acid-catalysed hydrolysis and decarboxylation to yield 2-hydroxypyrazine.
Halogenation: 2-hydroxypyrazine is then halogenated using phosphorus pentachloride to produce 2-chloropyrazine.
Amination: Finally, 2-chloropyrazine reacts with dimethylamine to yield this compound.
Chemical Reactions Analysis
Ampyzine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like phosphorus pentachloride.
Scientific Research Applications
Ampyzine has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: this compound is studied for its effects on biological systems, particularly its stimulating effects on the central nervous system.
Medicine: Research is ongoing to explore its potential therapeutic applications, especially in treating conditions related to the nervous system.
Comparison with Similar Compounds
Ampyzine is similar to other pyrazine derivatives, such as:
2-Aminopyrazine: Another pyrazine derivative with similar chemical properties.
2-Chloropyrazine: A precursor in the synthesis of this compound.
Dimethylamine: A related compound used in the final step of this compound synthesis. What sets this compound apart is its specific structure and the unique stimulating effects it has on the central nervous system.
Properties
IUPAC Name |
N,N-dimethylpyrazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-9(2)6-5-7-3-4-8-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUINNXPPLPDRQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5214-29-9 | |
Record name | N,N-Dimethyl-2-pyrazinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5214-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ampyzine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005214299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AMPYZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/630GTK993N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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